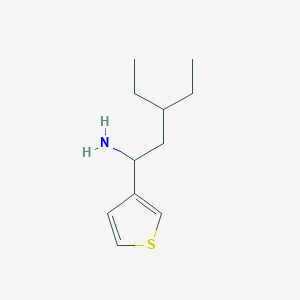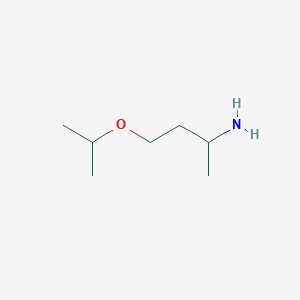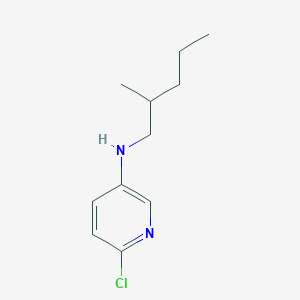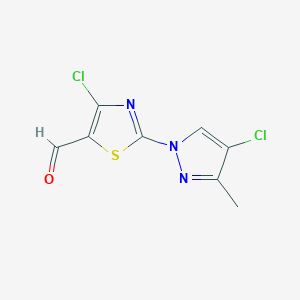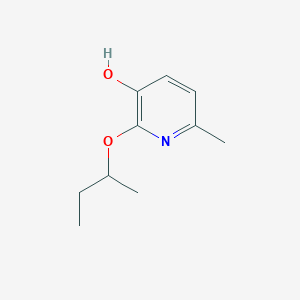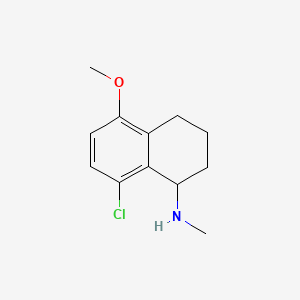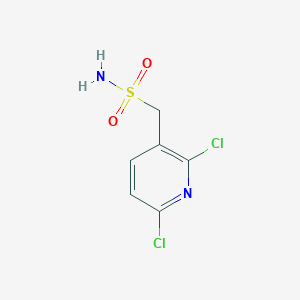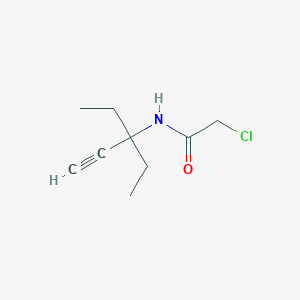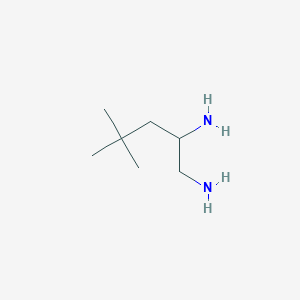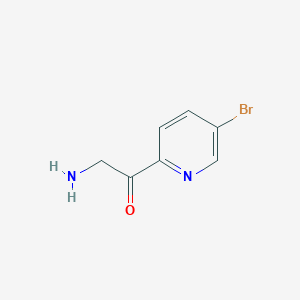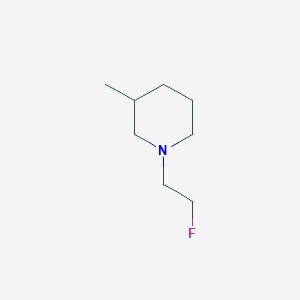
1-(2-Fluoroethyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-3-methylpiperidine is a fluorinated organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-methylpiperidine typically involves the reaction of 3-methylpiperidine with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the piperidine nitrogen. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated systems and advanced purification techniques such as distillation and chromatography further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluoroethyl group.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at various receptor sites, modulating biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-methylpiperidine can be compared with other fluorinated piperidines and related compounds:
Similar Compounds: 1-(2-Fluoroethyl)piperidine, 3-methylpiperidine, and other fluoroalkyl-substituted piperidines.
Uniqueness: The presence of both a fluoroethyl group and a methyl group on the piperidine ring makes this compound unique in its chemical properties and potential applications. The combination of these substituents enhances the compound’s stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H16FN |
|---|---|
Molecular Weight |
145.22 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methylpiperidine |
InChI |
InChI=1S/C8H16FN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3 |
InChI Key |
UJLODYMYIHRBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)

![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)
